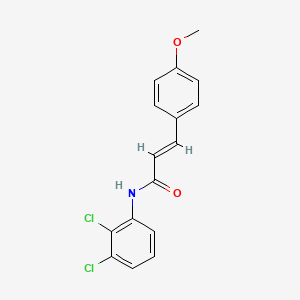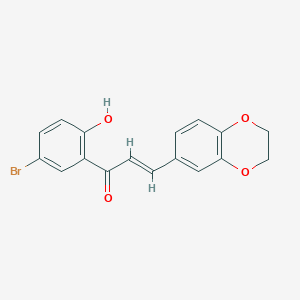![molecular formula C11H12N2OS B11690209 (2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690209.png)
(2E)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona es un compuesto heterocíclico que presenta una estructura de anillo de tiazolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona generalmente implica la reacción de 4-metilbenzaldehído con tiosemicarbazida para formar una base de Schiff, que luego se cicla para producir el anillo de tiazolidinona. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado como el etanol y un catalizador como el ácido acético para facilitar el proceso de ciclación .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en una amina.
Sustitución: El anillo de tiazolidinona puede sufrir reacciones de sustitución nucleofílica, particularmente en el carbono carbonílico.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperoxibenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varias tiazolidinonas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antifúngico.
Medicina: La investigación continúa sobre su potencial como agente antiinflamatorio y anticancerígeno.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona implica su interacción con varios objetivos moleculares. Por ejemplo, se cree que su actividad antimicrobiana resulta de la inhibición de enzimas clave en las células microbianas. El compuesto también puede interactuar con las vías celulares involucradas en la inflamación y el cáncer, aunque los objetivos moleculares y las vías exactas aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-Metoxí-5-((fenilamino)metil)fenol
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxici)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
Singularidad
Lo que diferencia a (2E)-3-metil-2-[(4-metilfenil)imino]-1,3-tiazolidin-4-ona de compuestos similares es su estructura de anillo de tiazolidinona única, que imparte propiedades químicas y biológicas distintas. Esta estructura permite una amplia gama de modificaciones químicas, lo que la convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-8-3-5-9(6-4-8)12-11-13(2)10(14)7-15-11/h3-6H,7H2,1-2H3 |
Clave InChI |
QDZCWKXNZOSMKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=O)CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690131.png)
![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11690176.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11690181.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11690182.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)

